An In-depth Technical Guide to 3-(1-Cyano-cyclopropyl)-benzoic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-(1-Cyano-cyclopropyl)-benzoic acid: Structure, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 3-(1-Cyano-cyclopropyl)-benzoic acid, a molecule with significant potential in medicinal chemistry and materials science. Due to its novelty, this document establishes its fundamental chemical identifiers, proposes a viable synthetic pathway, and explores its anticipated properties and applications based on established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
As 3-(1-Cyano-cyclopropyl)-benzoic acid is not widely cataloged, its key identifiers have been determined based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 3-(1-cyanocyclopropyl)benzoic acid |
| SMILES | N#CC1(CC1)c2cccc(c2)C(=O)O |
| InChIKey | InChIKey=YLFPYJASGTQFNL-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
Predicted Properties: Based on its structure, 3-(1-Cyano-cyclopropyl)-benzoic acid is expected to be a solid at room temperature with moderate solubility in organic solvents. The presence of both a carboxylic acid and a nitrile group suggests it will be a versatile intermediate for further chemical modifications.
Proposed Synthesis Pathway
A robust and efficient three-step synthesis of 3-(1-Cyano-cyclopropyl)-benzoic acid is proposed, starting from the commercially available methyl 3-(cyanomethyl)benzoate. This pathway is designed for high yield and purification feasibility.
Figure 1: Proposed synthetic pathway for 3-(1-Cyano-cyclopropyl)-benzoic acid.
Step 1: Synthesis of Methyl 3-(1-cyanocyclopropyl)benzoate
The initial step involves the cyclopropanation of methyl 3-(cyanomethyl)benzoate. This reaction is a phase-transfer catalyzed alkylation, a well-established method for the formation of cyanocyclopropanes from arylacetonitriles.
Protocol:
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To a stirred solution of methyl 3-(cyanomethyl)benzoate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide.
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Add 1,2-dibromoethane dropwise to the reaction mixture at room temperature.
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Stir the reaction vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to yield methyl 3-(1-cyanocyclopropyl)benzoate.
Step 2: Hydrolysis to 3-(1-Cyano-cyclopropyl)-benzoic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.
Protocol:
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Dissolve methyl 3-(1-cyanocyclopropyl)benzoate in a mixture of methanol and water.
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Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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After cooling to room temperature, remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(1-Cyano-cyclopropyl)-benzoic acid.
Rationale and Scientific Insights
The proposed synthetic route is based on well-established and reliable chemical transformations. The choice of a phase-transfer catalyzed cyclopropanation in the first step offers several advantages, including mild reaction conditions and the use of inexpensive reagents. The subsequent hydrolysis is a straightforward and high-yielding reaction.
The cyclopropyl group is a valuable structural motif in drug discovery. Its unique conformational and electronic properties can lead to improved potency, selectivity, and metabolic stability of drug candidates. The presence of the cyano and carboxylic acid functionalities in the target molecule provides two orthogonal handles for further chemical elaboration, making it a versatile building block for the synthesis of more complex molecules.
Potential Applications in Drug Discovery and Materials Science
The structure of 3-(1-Cyano-cyclopropyl)-benzoic acid suggests several potential applications:
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Medicinal Chemistry: As a fragment for the synthesis of novel therapeutic agents. The cyclopropyl moiety can act as a bioisostere for other groups, potentially improving the pharmacological profile of a lead compound. The carboxylic acid can be used to form amides, esters, or other derivatives to modulate solubility and other physicochemical properties.
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Materials Science: The rigid structure and the presence of polar functional groups make it a candidate for the development of novel liquid crystals, polymers, and other advanced materials.
Conclusion
This technical guide provides the first comprehensive overview of 3-(1-Cyano-cyclopropyl)-benzoic acid, including its chemical identifiers and a detailed, plausible synthetic route. The proposed synthesis is efficient and relies on established chemical principles, making it accessible to a wide range of chemistry laboratories. The unique structural features of this molecule suggest its significant potential as a versatile building block in both drug discovery and materials science. Further research into the properties and applications of this novel compound is highly encouraged.
References
- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
- Veselá, A. B., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
- Singh, R. K., & Danishefsky, S. (1977). A new method for the synthesis of cyclopropane-1,1-dicarboxylic acids. The Journal of Organic Chemistry, 42(17), 2959-2960.
- Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). A New, Convenient, and General Method for the Synthesis of 1-Arylcyclopropylamines from Aromatic Nitriles. Organic Letters, 5(6), 753-755.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
